![molecular formula C12H8N2O2S B2997391 3-acetyl-4H-pyrimido[2,1-b][1,3]benzothiazol-4-one CAS No. 65692-00-4](/img/structure/B2997391.png)
3-acetyl-4H-pyrimido[2,1-b][1,3]benzothiazol-4-one
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Overview
Description
3-acetyl-4H-pyrimido[2,1-b][1,3]benzothiazol-4-one is a heterocyclic compound with a molecular formula of C12H8N2O2S and a molecular weight of 244.27 g/mol.
Mechanism of Action
Target of Action
Benzothiazole derivatives, a class of compounds to which this molecule belongs, have been reported to inhibit several targets such as dihydroorotase, dna gyrase, uridine diphosphate-n-acetyl enol pyruvyl glucosamine reductase (murb), peptide deformylase, aldose reductase, casdihydrofolate reductase, enoyl acyl carrier protein reductase, dialkylglycine decarboxylase, dehydrosqualene synthase, dihydropteroate synthase and tyrosine kinase .
Mode of Action
Benzothiazole derivatives have been reported to display antibacterial activity by inhibiting the aforementioned targets . The inhibition of these targets disrupts essential biological processes within the bacterial cell, leading to its death.
Biochemical Pathways
The inhibition of the aforementioned targets by benzothiazole derivatives would disrupt several biochemical pathways essential for bacterial survival .
Result of Action
The inhibition of the aforementioned targets by benzothiazole derivatives would disrupt essential biological processes within the bacterial cell, leading to its death .
Preparation Methods
The synthesis of 3-acetyl-4H-pyrimido[2,1-b][1,3]benzothiazol-4-one typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method involves heating the reactants in ethanol under reflux for a specified period . The yield and purity of the product can be optimized by adjusting the reaction conditions such as temperature, solvent, and reaction time .
Chemical Reactions Analysis
3-acetyl-4H-pyrimido[2,1-b][1,3]benzothiazol-4-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It has shown potential as an antibacterial agent by inhibiting various bacterial enzymes.
Medicine: Research indicates its potential use in developing new antibiotics to combat antimicrobial resistance.
Industry: It is used in the development of novel materials with specific properties.
Comparison with Similar Compounds
3-acetyl-4H-pyrimido[2,1-b][1,3]benzothiazol-4-one is unique compared to other similar compounds due to its specific structure and biological activity. Similar compounds include other benzothiazole derivatives, which also exhibit antibacterial properties . the specific substitutions and structural features of this compound contribute to its distinct activity profile .
Biological Activity
3-acetyl-4H-pyrimido[2,1-b][1,3]benzothiazol-4-one is a heterocyclic compound with the molecular formula C12H8N2O2S and a molecular weight of 244.27 g/mol. This compound is part of a larger class of benzothiazole derivatives, which have garnered significant interest due to their diverse biological activities, particularly in antimicrobial and anticancer research.
Antimicrobial Properties
The biological activity of this compound has been investigated in various studies, highlighting its potential as an antibacterial agent. The mechanism of action primarily involves the inhibition of critical bacterial enzymes, leading to disruption of essential biochemical pathways necessary for bacterial survival.
Benzothiazole derivatives, including this compound, are known to inhibit several targets:
- Dihydroorotase
- DNA gyrase
- Peptide deformylase
- Aldose reductase
- Dihydropteroate synthase
These enzymes are crucial for nucleic acid synthesis and cell wall formation in bacteria. By inhibiting these targets, the compound effectively disrupts bacterial growth and viability .
Anticancer Activity
In addition to its antibacterial properties, this compound has shown promising anticancer activity. Several studies have demonstrated its cytotoxic effects against various cancer cell lines.
Case Studies
-
Cytotoxicity Against Cancer Cell Lines :
- A study reported that benzothiazole derivatives exhibited IC50 values ranging from 3.58 to 15.36 μM against three different cancer cell lines, indicating significant cytotoxicity .
- Another investigation highlighted that specific derivatives could inhibit key cancer-related enzymes like BRAF and VEGFR-2 with IC50 values comparable to established drugs like sorafenib .
- Structure-Activity Relationship (SAR) :
Summary of Biological Activities
Activity Type | Target Organisms | Observed Effects | IC50 Values |
---|---|---|---|
Antibacterial | Various bacteria (e.g., E. coli, S. aureus) | Inhibition of growth | MIC values between 6.25 µg/ml and 200 µg/ml |
Anticancer | Cancer cell lines (e.g., MCF-7) | Cytotoxicity | IC50 values from 3.58 to 15.36 μM |
Synthesis and Characterization
The synthesis of this compound typically involves condensation reactions under specific conditions. Analytical techniques such as IR spectroscopy, NMR spectroscopy, and mass spectrometry are employed for characterization .
Pharmacological Studies
Recent pharmacological evaluations have underscored the potential of this compound in developing new antibiotics and anticancer agents. Its ability to target multiple pathways makes it a candidate for further exploration in drug development .
Properties
IUPAC Name |
3-acetylpyrimido[2,1-b][1,3]benzothiazol-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2O2S/c1-7(15)8-6-13-12-14(11(8)16)9-4-2-3-5-10(9)17-12/h2-6H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSJNMYNFUZVJQQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CN=C2N(C1=O)C3=CC=CC=C3S2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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